1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrrole moiety, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its relevance in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically proceeds under mild conditions and yields the desired product with moderate efficiency. Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole moiety, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s bioactive properties make it a candidate for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target molecules through hydrogen bonding and other interactions, potentially modulating biological activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide include:
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities and is also synthesized using Michael addition reactions.
2,4-diphenyl-1H-pyrrol-1-amine derivatives: These compounds have similar pyrrole and pyrrolidine moieties and are used in various chemical and biological applications.
Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl): This compound features a pyrrole ring and is used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-15-5-6-16(17(12-15)26-2)22-13-14(11-18(22)23)19(24)20-7-10-21-8-3-4-9-21/h3-6,8-9,12,14H,7,10-11,13H2,1-2H3,(H,20,24) |
InChI Key |
CURHBJMDKWQRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.